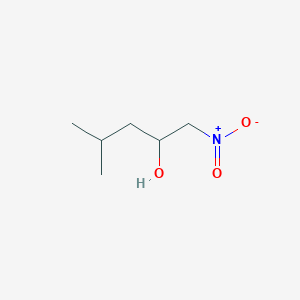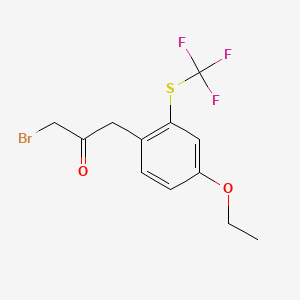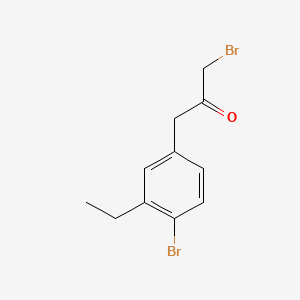
rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. The unique structure of adamantane derivatives makes them interesting for various applications in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the oxidation of 1-adamantanol to form 1-adamantanone, followed by a carboxylation reaction to introduce the carboxylic acid group. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-adamantane-1-carboxylic acid.
Reduction: Formation of 4-hydroxyadamantane-1-methanol.
Substitution: Formation of esters, ethers, or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-adamantane-1-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.
1-adamantanecarboxylic acid: Lacks the hydroxyl group at the 4-position.
4-hydroxyadamantane: Lacks the carboxylic acid group at the 1-position.
Uniqueness
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(3S,5R)-4-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)/t6?,7-,8+,9?,11? |
InChI-Schlüssel |
DFNDMKWFBDOGMU-BFRHRWFQSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)C(=O)O |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



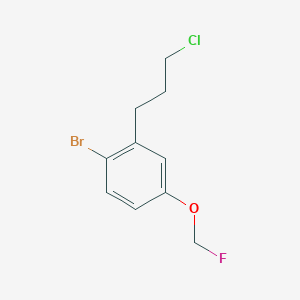
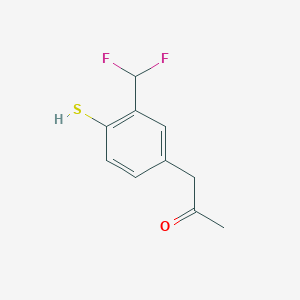
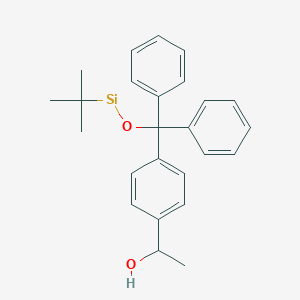
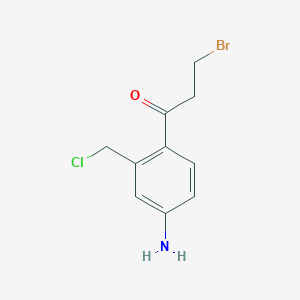
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

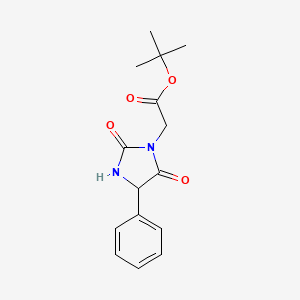
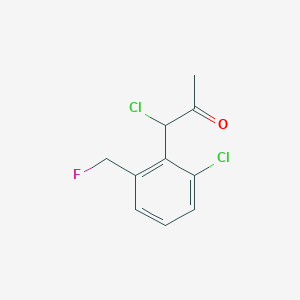
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
